molecular formula C50H68N7O8PSi B12074487 Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl- CAS No. 151059-65-3

Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-

Cat. No.: B12074487
CAS No.: 151059-65-3
M. Wt: 954.2 g/mol
InChI Key: NSNBXSIELVIXGV-SEHLHCIHSA-N
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Description

The compound Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl- is a highly modified nucleoside derivative designed for therapeutic oligonucleotide synthesis. Its structure includes:

  • 5'-O-Bis(4-methoxyphenyl)phenylmethyl (DMT) group: A standard protecting group for hydroxyl groups during solid-phase oligonucleotide synthesis, preventing unwanted side reactions .
  • 3'-O-Phosphoramidite moiety: A diisopropylamino-(2-cyanoethoxy)phosphine group enabling controlled phosphodiester bond formation during chain elongation .
  • 2'-O-tert-Butyldimethylsilyl (TBDMS) group: Enhances steric protection of the 2'-hydroxyl, critical for RNA synthesis stability .
  • Purin-2-yl base with 2-methylpropanamide: The modified purine base facilitates base pairing, while the propanamide side chain improves solubility and nuclease resistance .

This compound serves as a phosphoramidite building block in automated oligonucleotide synthesis, particularly for antisense or siRNA therapeutics requiring precise modifications.

Properties

CAS No.

151059-65-3

Molecular Formula

C50H68N7O8PSi

Molecular Weight

954.2 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C50H68N7O8PSi/c1-33(2)46(58)55-48-52-30-41-45(54-48)56(32-53-41)47-44(65-67(12,13)49(7,8)9)43(64-66(62-29-17-28-51)57(34(3)4)35(5)6)42(63-47)31-61-50(36-18-15-14-16-19-36,37-20-24-39(59-10)25-21-37)38-22-26-40(60-11)27-23-38/h14-16,18-27,30,32-35,42-44,47H,17,29,31H2,1-13H3,(H,52,54,55,58)/t42-,43-,44-,47-,66?/m1/s1

InChI Key

NSNBXSIELVIXGV-SEHLHCIHSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)C(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl- involves multiple steps of organic reactions. The preparation typically starts with the protection of the ribofuranosyl group, followed by the introduction of the phosphino and silyl groups under controlled conditions. The final steps involve the coupling of the purinyl and amide groups to form the desired compound. Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphino and silyl groups, using reagents such as halides or alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of phosphoramidite groups has been linked to enhanced activity against various cancer cell lines. For instance, studies have shown that derivatives of propanamide compounds can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antiviral Properties

Compounds related to propanamide have been explored for their antiviral activities. The purine base structure is often associated with nucleoside analogs that can interfere with viral replication processes. Specific studies have demonstrated effectiveness against RNA viruses by disrupting their nucleic acid synthesis .

Antiparasitic Activity

Recent findings suggest that propanamide derivatives may possess antiparasitic properties. For example, a new class of propanamidines has shown potent activity against Plasmodium falciparum, the causative agent of malaria. These compounds exhibited low cytotoxicity and high selectivity towards the parasite .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a modified propanamide compound significantly reduced the proliferation of breast cancer cells in vitro. The compound induced apoptosis and inhibited key signaling pathways involved in cell survival .

Case Study 2: Antiviral Mechanisms

In another study focusing on antiviral applications, researchers synthesized a series of propanamide derivatives and tested them against influenza virus strains. Results indicated that certain modifications enhanced antiviral potency by inhibiting viral entry into host cells .

Mechanism of Action

The mechanism of action of Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations

The following table summarizes structural differences between the target compound and analogous derivatives:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 5'-O-DMT, 3'-O-(diisopropylamino)-2-cyanoethylphosphoramidite, 2'-O-TBDMS, purin-2-yl-2-methylpropanamide C₅₀H₆₈N₇O₈PSi 954.18
N-[9-...butanamide Butanamide substituent (longer acyl chain) C₅₀H₆₈N₇O₈PSi 954.18
2'-Fluoro Analog 2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl, 6-oxo purine C₄₄H₅₃FN₇O₈P 857.9
Benzamide Derivative N6-Benzoyl adenine base, beta-L-erythro-pentofuranosyl C₄₇H₅₂N₇O₇P 857.95
Isobutyryl Derivative 2'-Deoxyguanosine with isobutyryl and DMTr groups C₄₄H₅₄N₇O₈P 868.9

Key Observations :

  • Acyl Modifications : Replacement of 2-methylpropanamide with benzamide () or butanamide () alters solubility and base-pairing specificity.
  • Sugar Modifications : The 2'-fluoro substituent () enhances metabolic stability and binding affinity via C3'-endo sugar puckering.
  • Protecting Groups : TBDMS (target compound) vs. hydroxyl () affects deprotection efficiency during synthesis.
Physicochemical Properties
Property Target Compound 2'-Fluoro Analog Benzamide Derivative
Solubility 1.2E-4 g/L Not reported ~0.1 g/L (predicted)
logP (Predicted) 8.2 7.5 7.8
Stability High (TBDMS) Moderate Low (hydroxyl)

Notes:

  • Low solubility is common due to hydrophobic protecting groups (DMT, TBDMS) .
  • The 2'-fluoro analog’s electronegativity may improve water solubility, but data is lacking .

Biological Activity

Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-β-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl- is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C50_{50}H68_{68}N7_7O9_9PSi
  • Molar Mass : 970.19 g/mol
  • CAS Number : 679809-76-8

The compound features a propanamide backbone with various functional groups that enhance its biological interactions. Its complexity suggests potential for diverse pharmacological applications.

Structural Components

ComponentDescription
Amide GroupKey feature for biological activity
Phosphino GroupEnhances interaction with biological targets
Ribofuranosyl MoietyInvolved in nucleic acid interactions

Propanamide derivatives are known to exhibit several biological activities, including:

  • Antibacterial Properties : The compound may inhibit bacterial growth through interference with cell wall synthesis or protein function.
  • Anti-inflammatory Effects : It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Analgesic Activity : Potentially reduces pain perception via central nervous system pathways.

Interaction Studies

Research indicates that propanamide can interact with various biological systems, particularly enzymes involved in metabolic processes. For instance, studies have shown its potential to inhibit soluble epoxide hydrolase (EC 3.3.2.10), which plays a role in the metabolism of arachidonic acid derivatives that regulate blood pressure and inflammation .

Antibacterial Activity

A study evaluated the antibacterial efficacy of propanamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties.

Anti-inflammatory Mechanisms

In vitro studies demonstrated that propanamide can downregulate the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent, making it a candidate for treating inflammatory diseases .

Analgesic Effects

In animal models, propanamide exhibited analgesic effects comparable to standard pain relievers like ibuprofen. The mechanism appears to involve modulation of pain pathways in the central nervous system, potentially through opioid receptor interactions .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of propanamide, a comparison with structurally similar compounds is useful:

Compound NameStructureKey Features
AcetamideC2_2H5_5NOSimpler structure; used as a solvent
ButyramideC4_4H9_9NOLonger carbon chain; similar reactivity
BenzamideC7_7H7_7NOAromatic amide; used in pharmaceuticals

Propanamide stands out due to its unique substituents that enhance its interaction with biological targets compared to simpler amides.

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